

GSK269962A Hydrochloride: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: GSK269962A hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK269962A hydrochloride is a potent and selective small molecule inhibitor of Rho-associated protein kinase (ROCK). This document provides an in-depth technical guide on its core functions, mechanism of action, and significant preclinical findings. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound. The information presented herein is collated from various scientific sources and is intended for research purposes only.

Core Function and Mechanism of Action

GSK269962A hydrochloride functions as a highly selective inhibitor of both ROCK1 and ROCK2 isoforms.[1][2][3][4] The primary mechanism of action involves the competitive inhibition of the ATP-binding site of the ROCK enzymes, thereby preventing the phosphorylation of their downstream substrates. This inhibition leads to a cascade of cellular effects, primarily related to the regulation of the actin cytoskeleton, cell adhesion, and smooth muscle contraction.

The ROCK signaling pathway plays a crucial role in various physiological and pathological processes. Activation of the small GTPase RhoA leads to the activation of ROCK, which in turn phosphorylates several downstream targets, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP). Phosphorylation of MLC and inactivation of MLCP result in



increased actin-myosin contractility, leading to the formation of stress fibers and focal adhesions.

By inhibiting ROCK, GSK269962A effectively reverses these effects, leading to:

- Vasodilation: Relaxation of smooth muscle cells in blood vessels, resulting in a decrease in blood pressure.[1][2][5]
- Anti-inflammatory effects: Suppression of pro-inflammatory cytokine production, such as IL-6 and TNF-α, in macrophages.[1][5]
- Anti-cancer activity: In the context of acute myeloid leukemia (AML), GSK269962A has been shown to inhibit cell growth, induce apoptosis, and arrest the cell cycle at the G2 phase by blocking the ROCK1/c-Raf/ERK signaling pathway.[6][7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **GSK269962A hydrochloride** across various experimental models.

Table 1: In Vitro Inhibitory Activity

Target	IC50 Value	Assay System
ROCK1	1.6 nM	Recombinant human enzyme
ROCK2	4.0 nM	Recombinant human enzyme
RSK1	132 nM	Purified recombinant protein
MSK1	49 nM	Purified recombinant protein

Data sourced from multiple references.[1][2][3][4][5]

Table 2: In Vitro Functional Activity



Biological Effect	IC50 Value / Effective Concentration	Cell/Tissue Model
Vasorelaxation	35 nM	Pre-constricted rat aorta
Inhibition of Actin Stress Fiber Formation	~1 µM	Angiotensin II-stimulated human smooth muscle cells
Inhibition of Basal Myometrial Contraction	50 nM	PHM1-41 cells

Data sourced from multiple references.[1][5]

Table 3: In Vivo Efficacy in Animal Models

Animal Model	Dosing	Key Findings
Spontaneously Hypertensive Rats	0.3, 1, and 3 mg/kg (oral gavage)	Dose-dependent reduction in systemic blood pressure.[2][3] [4][5]
Acute Myeloid Leukemia (AML) Mouse Xenograft	5 mg/kg and 10 mg/kg (intraperitoneal injection)	Significant prolongation of survival (median survival of 61 and 94 days, respectively, compared to 49 days in control).[6][8]
Overactive Bladder Model (Rat)	10 mg/kg	Increased voided volume, post-void residual, and bladder compliance.[1][3]

Key Experimental Protocols In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK269962A against ROCK1 and ROCK2.

Methodology:



- Purified recombinant human ROCK1 or ROCK2 enzyme is incubated with a specific substrate (e.g., a peptide derived from MYPT1) and ATP in a suitable buffer system.
- GSK269962A is added at varying concentrations.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The extent of substrate phosphorylation is quantified using methods such as radioactive ATP incorporation, fluorescence-based assays, or antibody-based detection of the phosphorylated product.
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]

Actin Stress Fiber Formation Assay

Objective: To assess the effect of GSK269962A on angiotensin II-induced actin stress fiber formation in smooth muscle cells.

Methodology:

- Human primary aortic smooth muscle cells are cultured on coverslips to approximately 50% confluency.
- The cells are serum-starved overnight to synchronize their state.
- Cells are pre-treated with GSK269962A (e.g., 3 μM) for 30 minutes.
- Angiotensin II (e.g., 100 nM) is added to stimulate the cells for 2 hours.
- The cells are then fixed with a suitable fixative (e.g., paraformaldehyde).
- Actin filaments are stained with rhodamine phalloidin.
- The formation of actin stress fibers is visualized and quantified using fluorescence microscopy.[1][5]



In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the effect of orally administered GSK269962A on blood pressure.

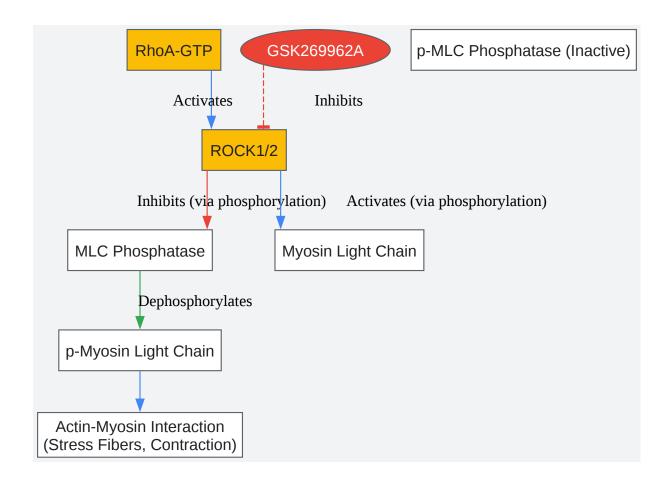
Methodology:

- Spontaneously hypertensive rats are used as the animal model.
- A baseline blood pressure reading is obtained for each animal.
- GSK269962A is administered via oral gavage at different doses (e.g., 0.3, 1, and 3 mg/kg).
- Systemic blood pressure and heart rate are monitored continuously or at specific time points (e.g., maximal effect observed around 2 hours post-administration).
- The dose-dependent effect on blood pressure reduction is analyzed.[3][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by GSK269962A and a typical experimental workflow for its evaluation.

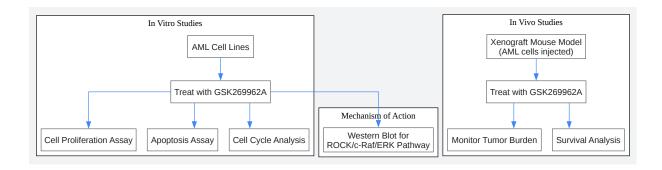




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Caption: The ROCK signaling pathway and the inhibitory action of GSK269962A.





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Caption: Experimental workflow for preclinical evaluation of GSK269962A in AML.

Conclusion

GSK269962A hydrochloride is a well-characterized, potent, and selective inhibitor of ROCK kinases. Its ability to modulate the actin cytoskeleton and induce smooth muscle relaxation provides a strong rationale for its investigation in cardiovascular diseases such as hypertension. Furthermore, emerging preclinical evidence highlights its potential as a targeted therapy for hematological malignancies like acute myeloid leukemia by interfering with the ROCK1/c-Raf/ERK signaling pathway. The comprehensive data presented in this guide underscore the therapeutic potential of GSK269962A and provide a solid foundation for further research and development.

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